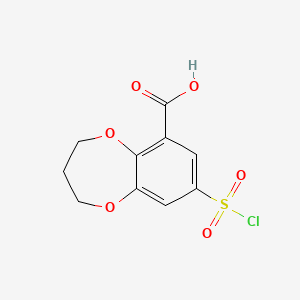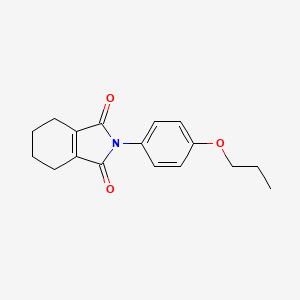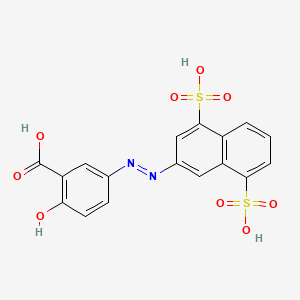
Phosphorothioic acid, O-(2-fluorophenyl) O,O-dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorothioic acid, O-(2-fluorophenyl) O,O-dimethyl ester is an organophosphorus compound that belongs to the class of phosphorothioates. These compounds are characterized by the presence of a phosphorus atom bonded to sulfur and oxygen atoms. This particular compound is known for its applications in various fields, including agriculture and pharmaceuticals, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of phosphorothioic acid, O-(2-fluorophenyl) O,O-dimethyl ester typically involves the reaction of 2-fluorophenol with dimethyl phosphorochloridothioate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring high purity and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions: Phosphorothioic acid, O-(2-fluorophenyl) O,O-dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphorothioic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert it into phosphorothioic acid derivatives with lower oxidation states.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the dimethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under mild conditions, often in the presence of a catalyst.
Major Products:
Oxidation: Produces phosphorothioic acid derivatives with additional oxygen atoms.
Reduction: Yields phosphorothioic acid derivatives with fewer oxygen atoms.
Substitution: Results in the formation of new esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Phosphorothioic acid, O-(2-fluorophenyl) O,O-dimethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of acetylcholinesterase.
Medicine: Explored for its potential use in developing new pharmaceuticals, especially as a precursor for drugs targeting neurological disorders.
Industry: Utilized in the formulation of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
Mecanismo De Acción
The mechanism of action of phosphorothioic acid, O-(2-fluorophenyl) O,O-dimethyl ester involves the inhibition of specific enzymes, such as acetylcholinesterase. This inhibition occurs through the phosphorylation of the enzyme’s active site, leading to the accumulation of acetylcholine in the synaptic cleft and subsequent disruption of nerve signal transmission. The molecular targets include the serine residue in the active site of acetylcholinesterase, and the pathways involved are related to neurotransmission and signal transduction.
Comparación Con Compuestos Similares
- Phosphorothioic acid, O-(6-ethoxy-2-ethyl-4-pyrimidinyl) O,O-dimethyl ester
- Phosphorothioic acid, O,O-diethyl O-[2-(ethylthio)ethyl] ester
- Azamethiphos
- Tolclofos-methyl
Comparison: Phosphorothioic acid, O-(2-fluorophenyl) O,O-dimethyl ester is unique due to the presence of the fluorophenyl group, which imparts distinct chemical properties such as increased stability and reactivity. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it a valuable compound for specific applications in agriculture and pharmaceuticals.
Propiedades
Número CAS |
65340-68-3 |
|---|---|
Fórmula molecular |
C8H10FO3PS |
Peso molecular |
236.20 g/mol |
Nombre IUPAC |
(2-fluorophenoxy)-dimethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H10FO3PS/c1-10-13(14,11-2)12-8-6-4-3-5-7(8)9/h3-6H,1-2H3 |
Clave InChI |
KXZKMHNVSOCCEK-UHFFFAOYSA-N |
SMILES canónico |
COP(=S)(OC)OC1=CC=CC=C1F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



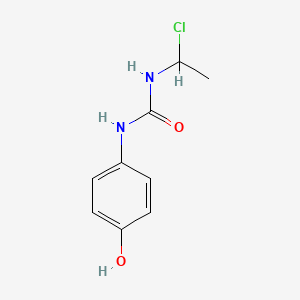

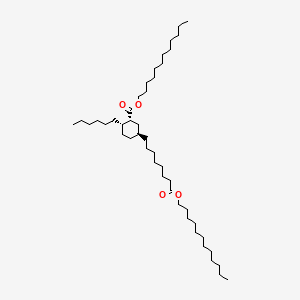
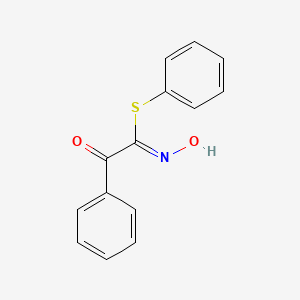
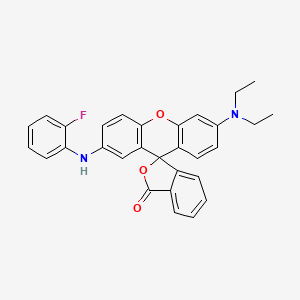
![3,7-Dibutyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone](/img/structure/B12676743.png)
